5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
CAS No.: 2384877-68-1
Cat. No.: VC16776097
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
![5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid - 2384877-68-1](/images/structure/VC16776097.png)
Specification
CAS No. | 2384877-68-1 |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid |
Standard InChI | InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12) |
Standard InChI Key | CHMBYEZUVVFGBL-UHFFFAOYSA-N |
Canonical SMILES | C#CCC1(CC2(C1)N=N2)C(=O)O |
Introduction
Structural and Electronic Characteristics
The compound’s core structure consists of a bicyclic spiro[2.3]hex-1-ene system fused to a diazirine ring (N=N), with a carboxylic acid at position 5 and a propargyl group (-C≡CH) appended to the same carbon. Key structural features include:
Molecular Geometry
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Spirocyclic framework: The diazirine ring (N=N) is fused to a cyclopropane, creating a rigid bicyclic system that stabilizes the diazo group .
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Propargyl substitution: The sp³-hybridized carbon bearing the carboxylic acid and propargyl group introduces steric strain, influencing reactivity .
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Conjugation effects: The diazirine’s π-system interacts with the cyclopropane and propargyl groups, modulating photolytic behavior .
Table 1: Predicted Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₈N₂O₂ | Derived |
Molecular weight | 164.16 g/mol | Calculated |
SMILES | C#CC1C(CC12N=N2)C(=O)O | Derived |
Predicted logP | 1.2 | Estimation |
Aqueous solubility (pH 7.4) | 2.1 mg/mL | Estimation |
Synthetic Strategies
The synthesis of 5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid builds on methodologies developed for its parent compound :
Key Synthetic Steps
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Core formation: Cyclopropanation of diaziridine precursors via [2+1] cycloaddition, as demonstrated for 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid .
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Propargylation: Introduction of the propargyl group via nucleophilic substitution or Mitsunobu reaction, using propargyl bromide or alcohols .
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Carboxylic acid retention: Protection-deprotection strategies (e.g., benzyl esters) prevent decarboxylation during propargylation .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Diaziridine + cyclopropanation agent | 83% | |
2 | Propargyl bromide, K₂CO₃, DMF, 60°C | 70% | Derived |
3 | H₂/Pd-C for ester deprotection | 95% |
Reactivity and Functionalization
Photolytic Behavior
Upon UV irradiation (365 nm), the diazirine ring undergoes homolytic cleavage to generate a carbene intermediate, enabling covalent bond formation with proximal biomolecules . The propargyl group remains inert under these conditions, allowing sequential functionalization.
Click Chemistry Compatibility
The terminal alkyne participates in CuAAC with azides, facilitating:
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Bioconjugation: Attachment of fluorescent tags or affinity handles .
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Polymer synthesis: Spirocyclic monomers for stimuli-responsive materials.
Table 3: Comparative Photolysis Rates
Compound | t₁/₂ (min) | Conditions |
---|---|---|
Parent diazirine | 8.2 | 365 nm, MeOH |
5-(Prop-2-yn-1-yl) derivative (predicted) | 7.5 | 365 nm, PBS |
Biological and Material Applications
Photoaffinity Labeling
The compound’s carbene-generating capability enables target identification in live-cell studies . For example:
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Protein profiling: Covalent capture of enzyme active sites followed by CuAAC-mediated enrichment .
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Membrane permeability: The carboxylic acid enhances aqueous solubility, improving cellular uptake.
Drug Discovery
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Fragment-based screening: Rigid spirocyclic core mimics bioactive conformations.
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PROTAC design: Alkyne handle for linker attachment to E3 ligase ligands .
Stability and Decomposition Pathways
Thermal Stability
The diazirine ring decomposes at elevated temperatures (>80°C), forming cyclopropane byproducts . Propargyl substitution marginally improves stability compared to benzyl analogs .
Hydrolytic Sensitivity
The carboxylic acid promotes rapid esterification in alcoholic solvents, necessitating anhydrous storage .
Future Directions
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